molecular formula C12H8FNO3 B6363976 5-(5-Fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid CAS No. 1225741-29-6

5-(5-Fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid

Cat. No.: B6363976
CAS No.: 1225741-29-6
M. Wt: 233.19 g/mol
InChI Key: OBTDOEQMGPKKKG-UHFFFAOYSA-N
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Description

5-(5-Fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid is a fluorinated aromatic compound that features both a pyridine ring and a phenol group. The presence of fluorine in the aromatic ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to ensure the selective introduction of the fluorine atom.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include quinone derivatives from oxidation, alcohol derivatives from reduction, and various substituted derivatives from substitution reactions.

Scientific Research Applications

5-(5-Fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The phenol group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine derivative with different reactivity and applications.

    5-Fluoro-2-hydroxybenzoic acid: A fluorinated benzoic acid derivative with similar functional groups but different structural properties.

    3-Fluoropyridine-2-carboxylic acid: Another fluorinated pyridine derivative with a different substitution pattern.

Uniqueness

5-(5-Fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid is unique due to the specific positioning of the fluorine atom and the combination of the pyridine and phenol groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

5-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-1-2-11(15)10(4-9)7-3-8(12(16)17)6-14-5-7/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTDOEQMGPKKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=CN=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680782
Record name 5-(5-Fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225741-29-6
Record name 5-(5-Fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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